RG7167 -

RG7167

Catalog Number: EVT-1533868
CAS Number:
Molecular Formula: C20H19N5O2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RG7167 is a potent, orally bioavailable, highly selective MEK inhibitor. It potently inhibits the MAPK signaling pathway activation and tumor cell growth. Single-agent oral administration resulted in complete tumor regression in xenograft models.
Synthesis Analysis

The synthesis of RG7167 involves several key methods that are typical in the production of nucleoside analogs. These methods generally include:

  1. Chemical Synthesis: The initial synthesis often starts with readily available nucleoside precursors. Various chemical reactions, including phosphorylation and glycosylation, are employed to modify these precursors into the desired structure of RG7167.
  2. Purification Techniques: After synthesis, purification methods such as chromatography (e.g., high-performance liquid chromatography) are utilized to isolate RG7167 from by-products and unreacted starting materials.
  3. Characterization: The synthesized compound is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its molecular structure and purity.

The technical details of these methods are crucial for ensuring that the final product meets the required specifications for biological activity and safety.

Molecular Structure Analysis

RG7167 has a complex molecular structure that is essential for its function as an antiviral agent. The molecular formula is typically represented as C15H19N3O4C_{15}H_{19}N_{3}O_{4}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Structure: The compound features a nucleobase structure that mimics naturally occurring nucleotides, which allows it to integrate into viral RNA during replication.
  • Data: The molecular weight of RG7167 is approximately 305.33 g/mol. Its structural analysis reveals functional groups that contribute to its binding affinity for viral polymerases.
Chemical Reactions Analysis

The chemical reactivity of RG7167 is characterized by its ability to undergo various reactions typical of nucleoside analogs:

  1. Phosphorylation: RG7167 can be phosphorylated by cellular kinases to form active triphosphate forms that inhibit viral RNA synthesis.
  2. Hydrolysis: Under certain conditions, RG7167 may undergo hydrolysis, which can affect its stability and efficacy as an antiviral agent.
  3. Interactions with Viral Enzymes: The primary reaction mechanism involves binding to viral polymerases, leading to chain termination during RNA synthesis.

These reactions are critical in understanding how RG7167 exerts its antiviral effects.

Mechanism of Action

RG7167's mechanism of action primarily involves:

  • Inhibition of Viral Replication: Once phosphorylated, RG7167 competes with natural nucleotides for incorporation into the growing RNA chain. This incorporation leads to premature termination of RNA synthesis.
  • Selectivity for Viral Enzymes: The compound shows a higher affinity for viral polymerases compared to host cell polymerases, which minimizes toxicity to host cells while effectively inhibiting viral replication.

Data from studies indicate that RG7167 demonstrates potent antiviral activity against hepatitis C virus strains in vitro, highlighting its potential as a therapeutic option.

Physical and Chemical Properties Analysis

RG7167 exhibits specific physical and chemical properties:

  • Physical State: It is typically found as a solid at room temperature.
  • Solubility: RG7167 is soluble in water and organic solvents like dimethyl sulfoxide, which facilitates its formulation for therapeutic use.
  • Stability: The compound shows stability under controlled conditions but may degrade under extreme pH or temperature conditions.

Relevant data from stability studies indicate that RG7167 retains its efficacy over time when stored properly.

Applications

The primary application of RG7167 lies in the field of virology:

  • Antiviral Therapy: It is being explored as a treatment option for hepatitis C virus infections, providing an alternative or adjunctive therapy alongside existing antiviral agents.
  • Research Tool: Beyond therapeutic applications, RG7167 serves as a valuable tool in research settings for studying viral replication mechanisms and testing new antiviral strategies.
Introduction to MEK Inhibition in Targeted Cancer Therapy

The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK signaling cascade, represents one of the most frequently dysregulated pathways in human cancers. Approximately 30% of all malignancies exhibit constitutive activation of this pathway, primarily through mutations in RAS or RAF genes that lead to uncontrolled cellular proliferation and survival. MEK (MAPK/ERK kinase) occupies a critical position in this pathway, serving as a convergence point for upstream signals and the primary activator of ERK (extracellular signal-regulated kinase). The development of MEK inhibitors like RG7167 represents a strategic approach to cancer therapy that aims to disrupt aberrant signaling at this pivotal node. These agents offer the potential for targeted intervention in cancers driven by mutations in the MAPK pathway, particularly those resistant to first-generation BRAF inhibitors. Unlike conventional chemotherapy, MEK inhibitors specifically target the molecular machinery driving oncogenesis while sparing normal cells, exemplifying the promise of precision oncology [2] [6].

Molecular Targets of RG7167: MEK/ERK Signaling Pathway Dynamics

The RAS-RAF-MEK-ERK pathway functions as a four-tiered kinase cascade that transmits extracellular growth signals to the nucleus. Upon activation by RAS GTPases, RAF kinases (ARAF, BRAF, CRAF) phosphorylate and activate MEK1/2, which in turn phosphorylate ERK1/2 at specific threonine and tyrosine residues. Activated ERK then translocates to the nucleus, where it regulates transcription factors controlling cell cycle progression, survival, and differentiation. In cancers with activating mutations in KRAS, NRAS, or BRAF, this pathway becomes constitutively active, promoting uncontrolled proliferation and evasion of apoptosis. RG7167 specifically targets MEK1/2, the dual-specificity kinases that serve as the exclusive activators of ERK1/2. By inhibiting MEK, RG7167 disrupts the final step in this signaling cascade, preventing ERK activation and its downstream oncogenic effects [2] [5].

The therapeutic rationale for targeting MEK stems from its position as a signaling bottleneck within the MAPK pathway. While upstream components like RAS and RAF exhibit significant molecular heterogeneity, MEK represents a common effector for these signals. This strategic positioning makes MEK inhibition particularly valuable in tumors with RAS mutations, which have proven resistant to direct pharmacological targeting. Additionally, in BRAF-mutant melanomas where BRAF inhibitors initially show efficacy, resistance frequently develops through mechanisms that reactivate MEK signaling. RG7167 and other MEK inhibitors offer a therapeutic approach to overcome such resistance, either as monotherapies or in combination with upstream pathway inhibitors [6] [9].

Table 1: Key MEK Inhibitors in Oncology

InhibitorAlternate NamesDevelopment StatusKey Characteristics
RG7167RO4987655, CH4987655Discontinued (Phase I)Allosteric, non-ATP competitive, IC50 5 nM
TrametinibGSK1120212FDA-approvedAllosteric, non-ATP competitive
CobimetinibXL518, GDC-0973FDA-approvedNon-ATP competitive, MEK1 selective
BinimetinibMEK162, ARRY-162FDA-approvedAllosteric, non-ATP competitive
SelumetinibAZD6244FDA-approvedAllosteric, non-ATP competitive

Historical Development of MEK Inhibitors: From Discovery to RG7167

The evolution of MEK inhibitors represents a significant chapter in targeted cancer therapy. Early compounds such as PD-98059 and U0126, discovered in the 1990s, served primarily as research tools but lacked drug-like properties for clinical application. The first generation of clinically evaluated MEK inhibitors included CI-1040 (PD-184352), which demonstrated proof-of-concept for MEK inhibition in vivo but exhibited limited bioavailability. This was followed by PD-0325901, a more potent derivative with improved pharmacokinetic properties that advanced to phase II trials but failed to meet efficacy endpoints in non-small cell lung cancer [5] [6].

RG7167 (also designated RO4987655 and CH4987655) emerged from a research collaboration between Chugai Pharmaceutical and Roche. It was developed as a highly selective allosteric MEK inhibitor with improved pharmaceutical properties over earlier compounds. Preclinical characterization demonstrated RG7167's potent anti-proliferative activity at nanomolar concentrations against multiple cancer cell lines harboring BRAF and KRAS mutations. In xenograft models, oral administration of RG7167 resulted in significant tumor regression, validating its potential as a therapeutic agent. These promising preclinical data supported advancement to human clinical trials [3] [7].

Clinical development of RG7167 progressed to phase I evaluation for solid tumors, as documented in the trial NCT00817518. The study investigated monotherapy in patients with late-stage disease across multiple European countries. However, development was discontinued in 2014, with Roche terminating further clinical investigation. While specific reasons for discontinuation were not disclosed in the available literature, the competitive landscape of MEK inhibitor development during this period saw several compounds advancing more rapidly, including trametinib and cobimetinib, which eventually gained regulatory approval. The discontinuation of RG7167 highlights the challenges in oncology drug development, where promising preclinical data do not always translate to clinical success [7].

Table 2: Historical Timeline of MEK Inhibitor Development

CompoundApprox. TimeframeDevelopment MilestoneSignificance
PD-98059Mid-1990sPreclinical tool compoundFirst identified MEK inhibitor
CI-1040Early 2000sPhase I clinical trialFirst clinical MEK inhibitor
PD-0325901Mid-2000sPhase II clinical trialImproved potency over CI-1040
Trametinib2013FDA approvalFirst approved MEK inhibitor
RG71672008-2014Phase I (discontinued)Novel allosteric inhibitor
Cobimetinib2015FDA approvalMEK1-selective inhibitor

Theoretical Frameworks in Kinase Inhibition: Allosteric vs. ATP-Competitive Mechanisms

Kinase inhibitors are broadly classified into two mechanistic categories based on their interaction with the target enzyme: ATP-competitive and allosteric. ATP-competitive inhibitors, also known as Type I inhibitors, bind directly to the kinase's ATP-binding pocket in its active conformation. While this approach has proven successful for many kinases, the high conservation of the ATP-binding site across the kinome presents challenges for achieving selectivity, potentially leading to off-target effects. In contrast, allosteric inhibitors (Type III) bind to a site distinct from the ATP pocket, often inducing conformational changes that render the kinase inactive [2] [6].

RG7167 exemplifies the allosteric approach to MEK inhibition. Structural studies reveal that it binds adjacent to, but not overlapping with, the ATP-binding pocket of MEK. This binding stabilizes MEK in a "closed," catalytically inactive conformation that cannot be phosphorylated or activated by RAF kinases. Specifically, RG7167 locks the activation loop in a position that prevents RAF-mediated phosphorylation at the critical Ser218 and Ser222 residues. This allosteric mechanism offers several pharmacological advantages: 1) Enhanced selectivity due to targeting of unique structural features outside the conserved ATP pocket; 2) Non-competitive kinetics with respect to ATP, allowing efficacy despite high intracellular ATP concentrations (typically 1-10 mM); and 3) Preservation of basal kinase activity necessary for normal cellular functions, potentially reducing on-target toxicities [2] [3] [6].

The molecular structure of RG7167 (C₂₀H₁₉F₃IN₃O₅; MW 565.28) contains distinctive features that facilitate its allosteric mechanism. The presence of trifluoromethyl and iodo substituents contributes to optimal binding interactions with the allosteric pocket, while the benzamide core provides structural rigidity. This carefully engineered configuration results in an impressive IC₅₀ of 5 nM against MEK1/2, representing a substantial improvement over earlier generation inhibitors. The compound's structural attributes also confer selectivity, with minimal off-target activity against other kinases, as demonstrated in comprehensive kinase profiling studies [3].

Table 3: Comparison of Kinase Inhibitor Mechanisms

CharacteristicATP-Competitive InhibitorsAllosteric Inhibitors (e.g., RG7167)
Binding siteCatalytic ATP-binding pocketDistal allosteric site
ATP dependenceCompetitive with ATPNon-competitive with ATP
SelectivityChallenged by conserved ATP siteEnhanced by unique allosteric pockets
Kinase conformationActiveInactive
Intracellular efficacyAffected by high ATP levelsUnaffected by ATP concentration
Resistance mutationsFrequent at gatekeeper residuesLess common, often occur at allosteric site
Representative agentsSorafenib, DabrafenibRG7167, Trametinib, Cobimetinib

The development of RG7167 coincided with emerging understanding of adaptive resistance mechanisms to targeted kinase inhibitors. Tumor cells often develop resistance through feedback loops and pathway reactivation. For example, MEK inhibition can relieve ERK-mediated negative feedback on RAF kinases, leading to pathway reactivation. This insight has driven the development of combination approaches, particularly with RAF inhibitors, to achieve more complete pathway suppression. RG7167 was investigated in this context, with preclinical studies demonstrating synergistic activity when combined with BRAF inhibitors in BRAF-mutant models [6] [9] [10].

Properties

Product Name

RG7167

Molecular Formula

C20H19N5O2

Synonyms

RG7167; RG 7167; RG-7167; CIF;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.